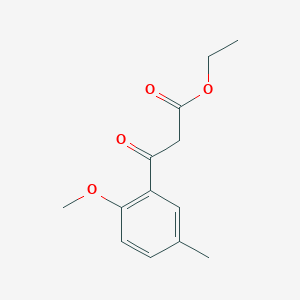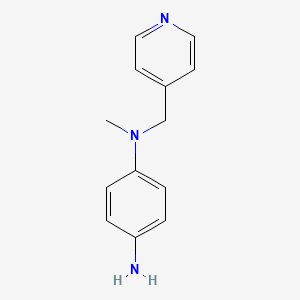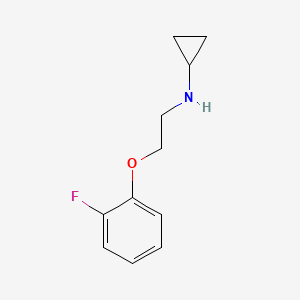![molecular formula C13H19N3O3 B3076156 [5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol CAS No. 1039881-87-2](/img/structure/B3076156.png)
[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol
説明
“[2-(4-Ethylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 914349-49-8. It has a molecular weight of 220.31 and its IUPAC name is [2- (4-ethyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The InChI code for “[2-(4-Ethylpiperazin-1-yl)phenyl]methanol” is 1S/C13H20N2O/c1-2-14-7-9-15 (10-8-14)13-6-4-3-5-12 (13)11-16/h3-6,16H,2,7-11H2,1H3 .科学的研究の応用
Chemical Reactions and Synthesis
- Solvatochromic Phenolates Synthesis : Nitro-substituted phenyl compounds, after deprotonation, form solvatochromic phenolates exhibiting reversal in solvatochromism, influenced by solute-solvent interactions and hydrogen bonding. This phenomenon is crucial for investigating binary solvent mixtures and solvatochromic switches in solvent mixtures, showcasing the potential of nitro-substituted compounds in analytical chemistry (Nandi et al., 2012).
Biological Activities
- Antimicrobial and Antioxidant Properties : Compounds similar in structure to the target molecule have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone showed notable antimicrobial activity against bacteria, although none showed antifungal activity. Additionally, some derivatives displayed significant antioxidant properties, underscoring the potential of nitro-substituted compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).
Molecular Docking and Drug Design
- Docking Studies for CNS Receptors : Novel syntheses of substituted benzylpiperazinyl compounds from (S)-serine have shown interaction with central nervous system (CNS) receptors, particularly σ1-receptors. These findings highlight the potential of such compounds in the development of new drugs targeting CNS disorders (Beduerftig et al., 2001).
特性
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)13-4-3-12(16(18)19)9-11(13)10-17/h3-4,9,17H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDIUVGMPVNNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

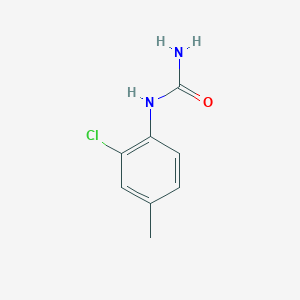
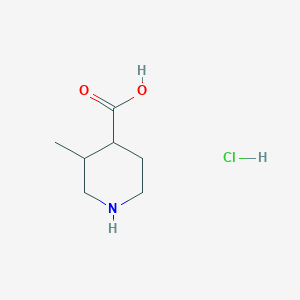
![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)
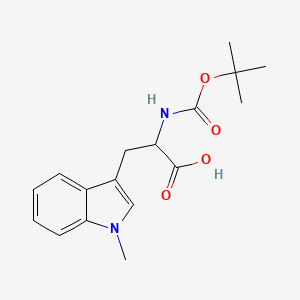

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)

![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)
